{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE
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Overview
Description
{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, an ethoxy group, and a hydroxypropyl group attached to an amine hydrochloride, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 4-fluorophenoxyethanol. This intermediate is then reacted with epichlorohydrin to produce 3-(4-fluorophenoxy)-2-hydroxypropyl chloride. Finally, this compound is reacted with 1-phenylethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the hydroxypropyl and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
- 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
- 3-Ethoxy-4-(2-p-tolyloxyethoxy)benzaldehyde
Uniqueness
{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its reactivity and potential for interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3.ClH/c1-15(16-5-3-2-4-6-16)21-13-18(22)14-23-11-12-24-19-9-7-17(20)8-10-19;/h2-10,15,18,21-22H,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJUQRAKPFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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